Cas no 923367-63-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide structure
923367-63-9 structure
Product Name:N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
CAS No:923367-63-9
MF:C23H24FN3O5S2
MW:505.582166671753
CID:5448082
PubChem ID:16547271
Update Time:2025-10-23

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS002514359
    • N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
    • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
    • F2967-0052
    • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
    • 923367-63-9
    • N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
    • Inchi: 1S/C23H24FN3O5S2/c1-31-20-8-3-16(13-21(20)32-2)19-14-33-23(25-19)26-22(28)15-9-11-27(12-10-15)34(29,30)18-6-4-17(24)5-7-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,28)
    • InChI Key: JMYZZTCTQJRWAD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(N1CCC(C(NC2=NC(C3C=CC(=C(C=3)OC)OC)=CS2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 505.11414138g/mol
  • Monoisotopic Mass: 505.11414138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 134Ų

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide Pricemore >>

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Additional information on N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Recent Advances in the Study of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS: 923367-63-9)

The compound N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS: 923367-63-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for future drug development.

Recent research has elucidated the synthetic pathways for this compound, highlighting its efficient production through multi-step organic reactions. The presence of the thiazole ring and the fluorobenzenesulfonyl group has been identified as critical for its biological activity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound, ensuring its suitability for further pharmacological evaluations.

Pharmacological studies have demonstrated that N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibits potent inhibitory effects on specific enzyme targets involved in inflammatory and oncogenic pathways. In vitro assays have revealed its high affinity for these targets, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for the development of novel therapeutics. Furthermore, preliminary in vivo studies have shown promising results in animal models, indicating good bioavailability and low toxicity profiles.

The mechanism of action of this compound has been a focal point of recent investigations. Molecular docking studies and X-ray crystallography have provided detailed insights into its binding interactions with target proteins. These studies have revealed that the compound's thiazole and piperidine moieties play a crucial role in forming stable interactions with the active sites of the target enzymes, thereby inhibiting their function. Such findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.

In addition to its therapeutic potential, recent studies have explored the compound's pharmacokinetic properties. Investigations into its metabolic stability, plasma protein binding, and clearance rates have provided a comprehensive understanding of its behavior in biological systems. These studies are essential for optimizing the compound's formulation and dosing regimens in future clinical trials.

Despite the promising findings, challenges remain in the development of this compound as a viable therapeutic agent. Issues such as solubility, metabolic degradation, and potential off-target effects need to be addressed through further structural modifications and extensive preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS: 923367-63-9) represents a promising candidate for drug development, with its unique structural and pharmacological properties. Continued research into its mechanism of action, pharmacokinetics, and therapeutic efficacy will be crucial for realizing its full potential in addressing unmet medical needs.

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